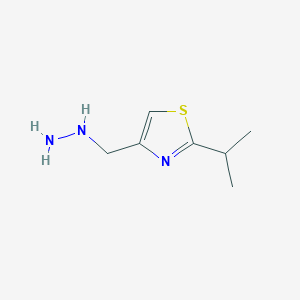
4-(Hydrazinylmethyl)-2-isopropylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)-2-isopropylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydrazinylmethyl group and an isopropyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of thiazole derivatives with hydrazine derivatives. One common method includes the reaction of 2-isopropylthiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
4-(Hydrazinylmethyl)-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-(Hydrazinylmethyl)-2-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(Hydrazinylmethyl)-2-isopropylthiazole is not fully understood but is believed to involve interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s bioactivity.
類似化合物との比較
Similar Compounds
4-(Hydrazinylmethyl)thiazole: Lacks the isopropyl group, which may affect its reactivity and bioactivity.
2-Isopropylthiazole: Lacks the hydrazinylmethyl group, which may reduce its potential for forming hydrogen bonds and interacting with biological targets.
Thiazole: The simplest member of the thiazole family, lacking both the hydrazinylmethyl and isopropyl groups.
Uniqueness
4-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of both the hydrazinylmethyl and isopropyl groups, which may enhance its reactivity and bioactivity compared to simpler thiazole derivatives
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
(2-propan-2-yl-1,3-thiazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-10-6(3-9-8)4-11-7/h4-5,9H,3,8H2,1-2H3 |
InChIキー |
JMPWWTVGISDSOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CS1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)

![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)


